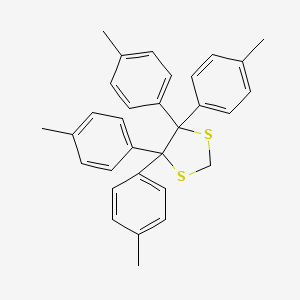
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is an organic compound characterized by the presence of four methylphenyl groups attached to a 1,3-dithiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane typically involves the reaction of tetrakis(4-bromophenyl)methane with sulfur-containing reagents under specific conditions. One common method includes the use of anhydrous dimethylacetamide (DMAc) as a solvent, with palladium acetate as a catalyst, and potassium carbonate as a base. The reaction is carried out under a nitrogen atmosphere at elevated temperatures, typically around 120°C, for an extended period, such as 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an aqueous-alcoholic solution of alkali.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学研究应用
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,5-Diphenyl-1,3-dithiolane
- 4,5-Bis(4-methylphenyl)-1,3-dithiolane
- 4,5-Bis(4-methoxyphenyl)-1,3-dithiolane
Uniqueness
4,4,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane is unique due to the presence of four methylphenyl groups, which confer distinct steric and electronic properties. This makes it different from other similar compounds, which may have fewer or different substituents, leading to variations in their chemical behavior and applications .
属性
CAS 编号 |
113638-05-4 |
|---|---|
分子式 |
C31H30S2 |
分子量 |
466.7 g/mol |
IUPAC 名称 |
4,4,5,5-tetrakis(4-methylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C31H30S2/c1-22-5-13-26(14-6-22)30(27-15-7-23(2)8-16-27)31(33-21-32-30,28-17-9-24(3)10-18-28)29-19-11-25(4)12-20-29/h5-20H,21H2,1-4H3 |
InChI 键 |
QGYXVNNWKCIUPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


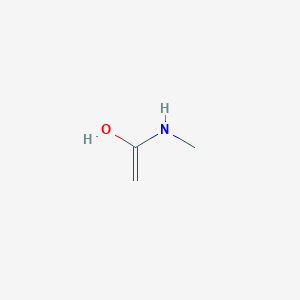
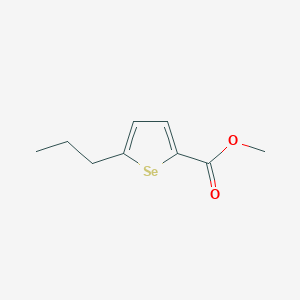
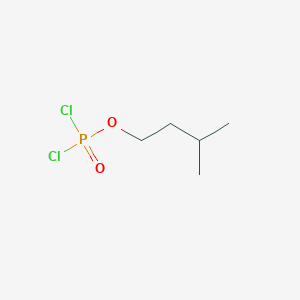
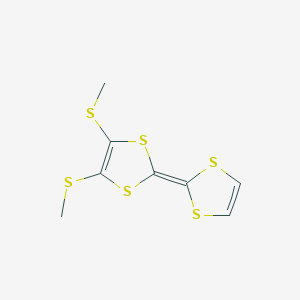

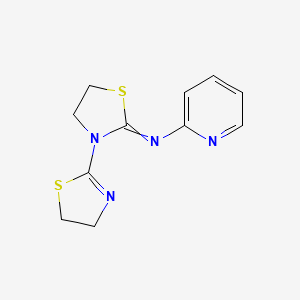

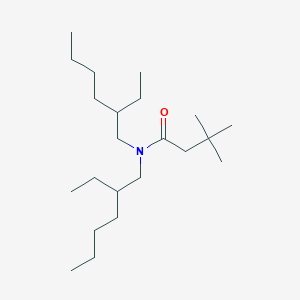
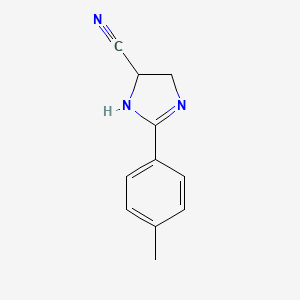
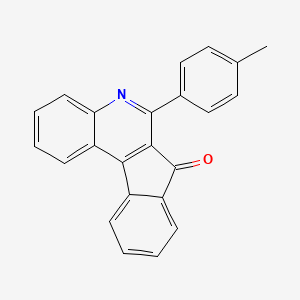
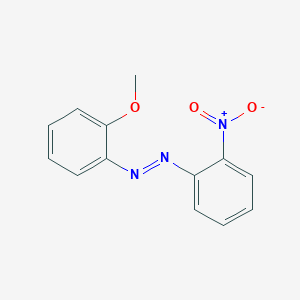
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)

